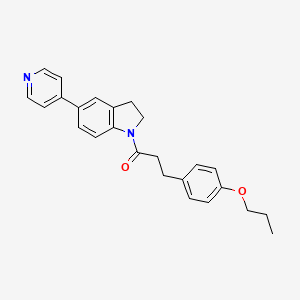

3-(4-Propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one

Description

3-(4-Propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a 4-propoxy-phenyl group and a 5-(pyridin-4-yl)indolin moiety. The propoxy group (–OCH₂CH₂CH₃) at the para position of the phenyl ring may influence lipophilicity and metabolic stability.

Propriétés

IUPAC Name |

3-(4-propoxyphenyl)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2/c1-2-17-29-23-7-3-19(4-8-23)5-10-25(28)27-16-13-22-18-21(6-9-24(22)27)20-11-14-26-15-12-20/h3-4,6-9,11-12,14-15,18H,2,5,10,13,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISWSALMUDWOHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Propoxyphenyl Intermediate: This step involves the alkylation of 4-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxybenzaldehyde.

Synthesis of the Indolinyl Intermediate: The indolinyl intermediate can be synthesized by reacting 4-bromo-1H-indole with 4-pyridylboronic acid in a Suzuki coupling reaction using a palladium catalyst.

Condensation Reaction: The final step involves the condensation of the propoxyphenyl intermediate with the indolinyl intermediate in the presence of a suitable base and solvent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

3-(4-Propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.

Mécanisme D'action

The mechanism of action of 3-(4-Propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Structural Analogues from Pyrazoline and Propanone Families

The ME series (ME-1 to ME-6) comprises pyrazoline derivatives with hydrazinyloxy-propanone scaffolds . Key structural differences and similarities are summarized below:

Key Observations :

Pyridinyl Propanones with Aromatic Substituents

Compounds No. 2158–2160 (WHO report) share a propan-1-one core with pyridinyl and hydroxyphenyl/methoxyphenyl groups :

| Compound | Substituents | Genotoxicity Data | Molecular Weight |

|---|---|---|---|

| No. 2158 | 2-Hydroxyphenyl, pyridin-4-yl | Negative in bacterial tests | ~229 (estimated) |

| No. 2160 | 2-Hydroxy-4-methoxyphenyl, pyridin-2-yl | Potential genotoxicity | ~259 (estimated) |

| Target Compound | 4-Propoxyphenyl, pyridin-4-yl-indolin | Unknown | ~400 (estimated) |

Key Observations :

- The hydroxyl/methoxy groups in Nos. 2158–2160 are associated with genotoxicity concerns, while the target’s propoxy group may reduce reactivity due to steric hindrance .

Methoxyphenyl and Pyrrole Derivatives

3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one (CAS 448905-82-6) features a methoxy group and pyrrole ring instead of pyridine :

| Property | 3-(4-Methoxyphenyl)-1-(pyrrol-1-yl)propan-1-one | Target Compound |

|---|---|---|

| Molecular Formula | C₁₄H₁₅NO₂ | C₂₅H₂₅N₂O₂ (estimated) |

| Key Groups | Methoxy, pyrrole | Propoxy, pyridinyl-indolin |

| Polarity | Moderate (methoxy) | Higher (pyridine N, propoxy) |

Key Observations :

- The pyrrole ring in the methoxyphenyl analog may participate in hydrogen bonding, whereas the pyridine in the target compound offers stronger dipole interactions.

- The propoxy group’s longer alkyl chain increases hydrophobicity compared to methoxy .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s indolin-pyridine system may require multi-step synthesis, similar to ME-series pyrazolines .

- Biological Activity: Pyridinyl-indolin scaffolds are understudied, but related compounds (e.g., No. 2158) show mixed genotoxicity, warranting caution in drug development .

- Physicochemical Properties: The propoxy group likely enhances metabolic stability compared to hydroxyl groups in Nos. 2158–2160, as ethers are less prone to oxidation .

Activité Biologique

3-(4-Propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article reviews the available literature on its biological properties, including anticancer activity, mechanism of action, and pharmacological profiles.

Chemical Structure and Properties

The chemical structure of 3-(4-Propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-(4-propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one |

| Molecular Formula | C20H22N2O2 |

| Molecular Weight | 334.40 g/mol |

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably, it has shown:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

The mechanism through which 3-(4-Propoxyphenyl)-1-(5-(pyridin-4-yl)indolin-1-yl)propan-1-one exerts its effects appears to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

- Targeting Signaling Pathways : It has been suggested that the compound interacts with key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles have been assessed through computational models:

| Property | Findings |

|---|---|

| Absorption | High bioavailability predicted |

| Distribution | Favorable distribution in tissues |

| Metabolism | Metabolized primarily in the liver |

| Excretion | Predominantly renal |

| Toxicity | Low toxicity profile in preliminary studies |

Study on Anticancer Activity

A study published in Cancer Research evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability across all tested lines. The study concluded that the compound's ability to induce apoptosis was linked to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.